Chromomycin
Description
Structure
2D Structure
Properties
CAS No. |
74913-06-7 |
|---|---|
Molecular Formula |
C57H82O26 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
[6-[[(6S,7S)-6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1 |
InChI Key |
ZYVSOIYQKUDENJ-MNGCYDFMSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Origin of Product |
United States |
Origin and Classification of Chromomycin Compounds
Natural Sources and Isolation Methodologies
The discovery and subsequent isolation of chromomycins from various microbial sources have been pivotal in understanding their chemical diversity and therapeutic potential.
Isolation from Streptomyces griseus and Other Streptomycete Species
The inaugural isolation of chromomycin was from Streptomyces griseus No. 7 (ATCC No. 13273). nih.govfrontiersin.org This terrestrial actinomycete has remained a primary source for the production of this compound A3. Over the years, various other Streptomyces species have been identified as producers of chromomycins. For instance, a this compound-producing actinomycete, strain AP19, was isolated from a fecal sample and identified as being closely related to Streptomyces griseus. microbiologyresearch.org Additionally, Streptomyces cavourensis has been reported as a source of these compounds. nih.gov A novel species, Streptomyces tagetis sp. nov., isolated from the roots of the medicinal plant Tagetes patula, has also been found to produce this compound A2 and A3. frontiersin.org The isolation process from these terrestrial strains typically involves fermentation of the producing organism, followed by extraction of the active principles from the culture broth and mycelium using organic solvents. Subsequent purification is achieved through a series of chromatographic techniques, including column chromatography and preparative thin-layer chromatography (TLC), to yield the pure this compound compounds. nih.gov
Discovery from Marine Actinomycetes and Soil-Derived Strains
In the quest for novel bioactive compounds, scientific exploration has extended to marine environments, which have proven to be a rich and underexplored source of unique microorganisms. nih.govnih.gov Marine actinomycetes, in particular, have garnered significant attention for their capacity to produce a diverse array of secondary metabolites. mdpi.com A marine-derived actinomycete, identified as Streptomyces microflavus (strain MBTI36), was isolated and found to produce several this compound derivatives. mdpi.com This discovery highlights the potential of marine ecosystems as a source for new this compound variants with potentially unique biological activities. The unique environmental conditions of the deep sea, such as high pressure, salinity, and extreme temperatures, may confer unusual metabolic capabilities to these marine actinomycetes, leading to the production of novel chemical entities. mdpi.com Soil-derived strains also continue to be a valuable resource for the discovery of new this compound producers.
Identification of Specific this compound Variants (e.g., A2, A3, A5, A6, A7, A8) from Diverse Sources
Research into various terrestrial and marine actinomycetes has led to the identification of a number of this compound variants. The most well-known and abundant variant is this compound A3. nih.gov However, several other related compounds, differing in their glycosylation patterns or acyl side chains, have been characterized. For example, Streptomyces microflavus of marine origin was found to produce this compound A2, A3, Ap, and a new variant designated as this compound A9. nih.govmdpi.comresearchgate.net Furthermore, this compound A5 and A6 have been isolated from the marine bacteria Streptromyces sp. BRA384. frontiersin.org The identification of these different variants is crucial as the structural modifications can influence their biological activity and pharmacological properties.
| This compound Variant | Producing Organism | Source Type |
| This compound A2 | Streptomyces tagetis, Streptomyces microflavus | Terrestrial, Marine |
| This compound A3 | Streptomyces griseus, Streptomyces tagetis, Streptomyces microflavus | Terrestrial, Marine |
| This compound A5 | Streptromyces sp. BRA384 | Marine |
| This compound A6 | Streptromyces sp. BRA384 | Marine |
| This compound A9 | Streptomyces microflavus | Marine |
| This compound Ap | Streptomyces microflavus | Marine |
Taxonomic and Chemical Classification within the Aureolic Acid Family
The chromomycins are classified within the aureolic acid group of antibiotics, a family of polyketide-derived glycosides with potent antitumor properties. nih.govnih.gov These compounds are produced by various species of Streptomyces. nih.govsemanticscholar.org
Structural Relationship to Mithramycin and Olivomycin (B1226810)
This compound A3 shares a close structural resemblance to other prominent members of the aureolic acid family, namely Mithramycin and Olivomycin. nih.govnih.gov These compounds all possess a common tricyclic aglycone core attached to two oligosaccharide chains. nih.govresearchgate.net The structural variations among these molecules primarily lie in the nature and arrangement of the sugar moieties in their oligosaccharide side chains. nih.gov For instance, the chemical structures of Mithramycin and its analogues are closely related to that of this compound A3. researchgate.net This structural similarity is reflected in their shared mechanism of action, which involves binding to the minor groove of GC-rich DNA sequences in the presence of divalent cations like Mg²⁺, thereby inhibiting DNA replication and transcription. frontiersin.orgcellsignal.comselleckchem.com Despite their structural similarities, subtle differences in their sugar chains can lead to variations in their biological activity and toxicity profiles. nih.gov
| Compound | Family | Key Structural Feature |
| This compound | Aureolic Acid | Tricyclic aglycone with two oligosaccharide chains |
| Mithramycin | Aureolic Acid | Tricyclic aglycone with two oligosaccharide chains |
| Olivomycin | Aureolic Acid | Tricyclic aglycone with two oligosaccharide chains |
Molecular Mechanisms of Chromomycin Action
DNA Binding and Recognition Properties
The binding of Chromomycin A3 to DNA is a highly specific process, characterized by its preference for the minor groove of the DNA double helix and a strong affinity for regions rich in guanine (B1146940) and cytosine base pairs. This specificity is not inherent to the drug molecule alone but is critically dependent on the formation of a coordination complex with a divalent metal ion, most notably magnesium.
This compound A3 binds to the minor groove of DNA as a dimer. nih.govnih.gov This binding is a non-intercalative process, meaning the drug does not insert itself between the DNA base pairs. Instead, the dimeric form of the drug nestles within the narrower of the two grooves of the DNA helix. nih.govnih.gov For the drug to be accommodated, the minor groove must widen and become shallower, adopting some characteristics of A-DNA while retaining some B-DNA features. nih.govnih.gov The interaction is stabilized by a network of hydrogen bonds and van der Waals contacts between the drug and the floor of the minor groove. nih.gov Specifically, the C-D-E trisaccharide segments of the this compound dimer make significant van der Waals contacts with the minor groove surface of the DNA. nih.gov Furthermore, studies have shown that the chromomycinone (B158636) hydroxyls and the E carbohydrates are positioned in the minor groove. nih.gov This mode of binding is in contrast to some earlier models that proposed major groove interaction. nih.gov The binding of this compound A3 to the minor groove can compete with the binding of other molecules, such as protamines in sperm chromatin, which also bind to the minor groove. mdpi.comresearchgate.net
A hallmark of this compound A3's interaction with DNA is its pronounced specificity for Guanine-Cytosine (G-C) rich sequences. nih.govmdpi.comnih.gov The antibiotic forms stable complexes with DNA primarily at sites with a high G-C content. nih.gov This preference is so strong that this compound A3 is used as a fluorochrome to stain G-C rich regions of DNA. mdpi.com The binding to these G-C sequences is what underpins its ability to inhibit DNA replication and transcription. nih.gov The specificity for G-C pairs is linked to the formation of specific hydrogen bonds between the drug and the guanine bases within the minor groove. nih.gov The 2-amino group of guanine, which is accessible in the minor groove, is a key recognition point for the drug. nih.gov This interaction is so specific that this compound A3 can distinguish between different G-C rich sequences. nih.gov
Within the broader context of G-C rich regions, this compound A3 exhibits a preference for certain specific nucleotide sequences. Quantitative footprinting analysis has identified the sequence 5'-TGGCCA-3' as a high-affinity binding site for a this compound A3 dimer. nih.gov Kinetic, equilibrium binding, melting, and electrophoretic studies have further elucidated the sequence preferences of this compound A3 at the tetranucleotide level. The order of preference was found to be -GGCC- > -CGCG- > -GCGC-, -CCGG- > -AGCT- > -ACGT-, -TGCA- > -TCGA-. nih.gov The binding to the -GGCC- and -CGCG- sequences is particularly slow to dissociate. nih.gov NMR studies have also confirmed strong binding to GC-containing oligomers, such as d(ATGCAT) and d(TATGCATA), but not to CG-containing sequences like d(ATCGAT). nih.gov Other studies have highlighted a tendency for this compound A3 to bind to successive CGCG sites and CGG repeats. nih.gov The sequence specificity arises from the specific hydrogen bonds formed, such as between the hydroxyl group at C(8) of the chromophore and the NH2 group at position 2 and N(3) of the guanine base. nih.gov
| Preferred Binding Sequence | Relative Affinity/Binding Strength | Reference |
| 5'-TGGCCA-3' | High-affinity binding site | nih.gov |
| -GGCC- | Highest preference among tetranucleotides | nih.gov |
| -CGCG- | High preference, slower dissociation than most | nih.govnih.gov |
| -GCGC- | Moderate preference | nih.gov |
| -CCGG- | Moderate preference | nih.gov |
| -AGCT- | Lower preference | nih.gov |
| -ACGT- | Lower preference | nih.gov |
| -TGCA- | Lower preference | nih.gov |
| -TCGA- | Lowest preference among those tested | nih.gov |
| CGG repeats | High tendency to bind | nih.gov |
The interaction of this compound A3 with DNA is critically dependent on the presence of divalent metal ions. nih.govnih.govnih.gov These cations are not merely accessory molecules but are integral to the formation of the DNA-binding species. nih.gov In the absence of divalent cations, particularly at physiological pH, the binding of this compound A3 to DNA is significantly diminished or non-existent. researchgate.netelsevierpure.com The metal ion facilitates the dimerization of this compound A3, which is the form that binds to the DNA minor groove. nih.govnih.gov
Magnesium ions (Mg2+) are the most commonly studied and physiologically relevant divalent cations involved in this compound A3-DNA interactions. nih.govnih.gov this compound A3 forms two types of complexes with Mg2+: a 1:1 complex (Complex I) and a 2:1 this compound A3:Mg2+ complex (Complex II). nih.govacs.org Complex II, the dimeric form, is the primary species that binds to DNA. nih.gov The magnesium ion in this complex has an octahedral coordination, where it is bound to four oxygen atoms of the two this compound A3 molecules and two water molecules. nih.gov Specifically, the Mg2+ ion coordinates with the O(1) carbonyl and O(9) enolate atoms of the chromophores of the two drug molecules, aligning them in a head-to-tail orientation. nih.gov The formation of these complexes can be observed through changes in the absorption, fluorescence, and circular dichroism spectra of the antibiotic upon the addition of Mg2+. nih.gov The interaction of Complex I with DNA is exothermic, while the interaction of Complex II with DNA is endothermic, indicating different molecular interactions with the DNA. nih.govacs.org
While Mg2+ is the most studied, other divalent cations such as iron(II) (Fe(II)), nickel(II) (Ni(II)), and cobalt(II) (Co(II)) can also mediate the formation of dimeric this compound A3 complexes and their binding to DNA. nih.govplos.org These metal ions can form stable dimeric complexes with this compound A3, and the resulting conformations can differ significantly depending on the metal ion involved. nih.gov
Kinetic analyses have shown that the Ni(II)(Chro)2 complex exhibits the highest DNA-binding affinity, followed by Co(II)(Chro)2 and then Fe(II)(Chro)2. nih.govplos.org The binding affinity (Ka) for Ni(II)(Chro)2 was found to be approximately 1.6 and 3.7 times higher than that of Co(II)(Chro)2 and Fe(II)(Chro)2, respectively. nih.gov In terms of thermal stabilization of the DNA duplex, the order is Ni(II)(Chro)2 > Co(II)(Chro)2 > Fe(II)(Chro)2. nih.gov However, in terms of DNA cleavage activity, Co(II)(Chro)2 was found to be more potent than both the Fe(II) and Ni(II) complexes. nih.gov The choice of the divalent metal ion can, therefore, modulate the DNA-acting efficacy of this compound A3. nih.govplos.org
| Divalent Cation Complex | DNA Binding Affinity (Ka) (M-1) | Relative DNA Stabilization | Relative DNA Cleavage Rate | Reference |
| Ni(II)(Chro)2 | 1.26 x 10^7 | Highest | Intermediate | nih.govplos.org |
| Co(II)(Chro)2 | ~7.88 x 10^6 | Intermediate | Highest (1.2 x 10^-3 s-1) | nih.govplos.org |
| Fe(II)(Chro)2 | ~3.41 x 10^6 | Lowest | Low (1 x 10^-4 s-1) | nih.govplos.org |
Role of Divalent Metal Ions in this compound-DNA Interaction
pH-Dependent Binding Characteristics and Hydrophobicity of this compound-Metal Complexes
The interaction between this compound A3 (CMA3) and DNA is sensitive to pH, largely due to the ionization state of the drug and the stability of the metal complex. Studies have shown that at neutral or higher pH values (pH > 7.0), the presence of divalent metal cations is essential for the binding of this compound A3 to DNA, especially at low DNA-to-drug ratios. elsevierpure.com However, at acidic pH (e.g., pH 4.5), the neutral form of the drug can bind to DNA even without divalent cations, though their presence still significantly enhances the binding affinity. elsevierpure.com
The specific metal ion involved also influences the complex's behavior. For instance, the DNA cleavage activity of an iron(II)-Chromomycin complex, [(Chro)₂-Fe(II)], is enhanced at a low pH. nih.gov This suggests that the acidic environment, such as that found in tumor microenvironments, could potentiate certain activities of the drug-metal complex. The binding affinity of this compound A3 for DNA is generally enhanced at lower pH values. elsevierpure.com This pH-dependent binding is a critical characteristic, as small variations in intracellular pH can affect the stability and binding efficiency of protein-DNA complexes. frontiersin.org
The interaction is also governed by thermodynamics, which can differ between various drug-metal-DNA complexes. The binding of a 1:1 this compound A3-Mg²⁺ complex to DNA is an exothermic process, while the interaction involving the 2:1 complex is endothermic, highlighting the distinct binding modes and characteristics of these stoichiometric forms. nih.gov
This compound Dimerization and Stoichiometry of DNA Binding
A crucial feature of this compound's mechanism is its dimerization, which is mediated by a divalent metal ion. researchgate.netnih.gov this compound A3 (CMA3) molecules chelate a single divalent cation, such as Mg²⁺, Co²⁺, or Fe²⁺, to form a stable 2:1 drug-to-metal complex. nih.govnih.govresearchgate.net This dimer is the active form that binds to the minor groove of DNA. researchgate.net Divalent cations are indispensable for creating these stable drug-DNA complexes, with ions like Ni²⁺, Co²⁺, and Fe²⁺ showing effects that are similar to or even stronger than Mg²⁺. researchgate.net
Spectroscopic studies have confirmed the formation of two types of complexes with Mg²⁺: a 1:1 complex (Complex I) and a 2:1 complex (Complex II). nih.gov However, it is the 2:1 dimeric complex that is primarily responsible for high-affinity DNA binding. This dimer formation is a prerequisite for recognizing and binding to specific DNA sequences. nih.gov
The stoichiometry of the final complex with DNA is typically two drug molecules, one divalent metal ion, and one DNA duplex binding site (2:1:1). documentsdelivered.com This structure involves the metal ion in an octahedral coordination, where it is bound to oxygen atoms from the chromophore of each of the two this compound molecules, with two water molecules often acting as the fifth and sixth ligands. researchgate.net This precise arrangement allows the dimer to fit snugly within the DNA minor groove.
DNA Conformational Changes Induced by this compound Binding
The binding of the dimeric this compound-metal complex to DNA induces significant and distinct conformational changes in the DNA helix. Upon binding, the drug dimer forces a widening and shallowing of the DNA's minor groove to accommodate the bulky ligand. researchgate.net This structural alteration results in a DNA conformation that possesses characteristics of both A-type and B-type DNA. nih.gov Circular dichroism studies have shown that while most DNA duplexes retain their B-type conformation in the presence of the [(Chro)₂-Fe(II)] complex, the duplex containing the preferred GGCC sequence exhibits features of both A- and B-type DNA. nih.govacs.org
These induced changes are not merely a passive accommodation but an active distortion of the DNA structure. NMR studies have revealed that the duplex becomes unwound and elongated at the drug binding site. documentsdelivered.com The saccharide chains of the this compound molecules play a key role, wrapping across the minor groove and making van der Waals contacts that further stabilize the interaction and contribute to the conformational change. researchgate.net
Minor Groove Kinking and Local Duplex Structural Alterations
A prominent feature of the conformational change induced by this compound binding is the kinking of the DNA helix. researchgate.net The metal-coordinated dimer acts as a wedge in the minor groove, causing the DNA to bend. Crystal structure analysis of a [Mg²⁺-(this compound A3)₂] complex bound to a d(TTGGCCAA)₂ duplex revealed that the DNA is kinked by as much as 30 to 36 degrees. researchgate.net
This bending is a localized structural alteration centered at the GC-rich binding site. The chromophores of the dimer align along the sugar-phosphate backbone, while the sugar moieties project across the minor groove, making specific contacts that anchor the complex and force the DNA to adapt its shape. researchgate.net The sequence specificity for GC-rich regions, particularly GGCC, is provided by six specific hydrogen bonds formed between the drug and the guanine bases within the widened minor groove. researchgate.net
Impact on DNA Cleavage by Nucleases (e.g., DNase I, HaeIII)
The binding of this compound A3 to DNA alters the accessibility of the DNA strands to various enzymes, including nucleases. This effect is the basis of the DNase I footprinting technique, where the region of DNA bound by the drug is protected from cleavage by DNase I. nih.govyoutube.comyoutube.com This protection results in a "footprint," a clear area on an electrophoresis gel where the enzyme could not cut. nih.govyoutube.com Quantitative footprinting has shown that the this compound dimer binds to the 5'-TGGCCA-3' sequence, protecting it from DNase I cleavage. nih.govsyr.edu
Conversely, this compound binding can also enhance nuclease cleavage at sites adjacent to the binding region, particularly in AT-rich sequences. syr.edu This is thought to result from the drug-induced structural distortions that make the phosphodiester backbone at these flanking regions more susceptible to enzymatic attack. syr.edu
Studies using restriction enzymes, which cleave at specific recognition sites, further illuminate this compound's impact. The drug can protect specific sites from being cut by enzymes like AccII (cleaves CGCG) and Fnu4HI (cleaves GCGGC). nih.gov This restriction enzyme protection assay demonstrates that this compound can bind simultaneously to multiple GC-rich sites, effectively shielding them from enzymatic activity. nih.gov
Inhibition of Macromolecular Biosynthesis
Transcriptional Inhibition: RNA Polymerase Disruption
This compound A3 is a potent inhibitor of transcription, a fundamental process in macromolecular biosynthesis. nih.govnih.govnih.gov Its inhibitory action is not due to a direct interaction with RNA polymerase but rather through its binding to the DNA template. oup.compsu.edu By forming a stable complex in the minor groove of GC-rich DNA sequences, the this compound dimer creates a significant physical roadblock. oup.compsu.edu
This obstruction prevents the progression of RNA polymerase along the DNA strand, thereby inhibiting the initiation and elongation of RNA chains. oup.com The mechanism is similar to that of another well-known transcription inhibitor, actinomycin (B1170597) D. oup.compsu.edu The inhibitory effect is highly dependent on the presence of guanine bases in the template DNA; this compound does not inhibit RNA synthesis on templates lacking guanine, such as a dAT copolymer. oup.compsu.edu Furthermore, the inhibition is more pronounced on DNA templates with a higher GC content. oup.com The sugar moieties attached to the this compound chromophore are essential for this inhibitory activity, as derivatives lacking these sugars are inactive. oup.compsu.edu
Data Tables
Table 1: Binding Affinity and Structural Impact of this compound Complexes This table summarizes key quantitative findings from structural and kinetic studies of this compound-DNA interactions.
| Parameter | Finding | Reference |
|---|---|---|
| Binding Stoichiometry | 2 this compound A3 : 1 Divalent Cation : 1 DNA Duplex | documentsdelivered.com |
| Binding Site Protection | Protects 5'-TGGCCA-3' sequence from DNase I | nih.govsyr.edu |
| DNA Kink Angle | 30° and 36° | researchgate.net |
| Binding Affinity Order | GGCC > CGCG > CCGG ≈ GCGC > AGCT > ACGT > TGCA > TCGA | nih.govacs.org |
| pH-Dependent Activity | Cleavage activity of [(Chro)₂-Fe(II)] increases at low pH | nih.gov |
Requirement for Guanine Base in Template DNA
The binding of this compound to DNA is not random; it shows a distinct preference for guanine-rich regions. Research has consistently shown that this compound's interaction with the DNA duplex is critically dependent on the presence of guanine (G) bases, specifically binding to GC-rich sequences. nih.gov Spectrophotometric and nuclear magnetic resonance (NMR) studies have elucidated that this compound binds as a dimer to the DNA minor groove. nih.govnih.gov This binding is further stabilized by the presence of a divalent metal cation, such as Mg2+, which coordinates the formation of a 2:1 drug-dimer complex before it interacts with the DNA. nih.govelsevierpure.com
Quantitative footprinting analysis has identified specific binding sequences, revealing a high affinity for sites such as 5'-TGGCCA-3'. The interaction is so strong that at a 2:1 molar ratio of this compound to a GC-containing DNA duplex, virtually no free DNA remains. nih.gov This high-affinity binding physically obstructs the DNA template, thereby inhibiting the action of enzymes like RNA polymerase.
| Feature | Description | References |
| Binding Specificity | Preferential binding to Guanine-Cytosine (GC) rich sequences in the DNA. | nih.gov |
| Binding Stoichiometry | Forms a dimer (2 drug molecules) that binds to one DNA duplex, coordinated by a Mg2+ ion. | nih.govnih.gov |
| Location of Binding | Interacts with the minor groove of the DNA helix. | nih.gov |
| Conformational Change | Binding induces a widening and shallowing of the minor groove to accommodate the drug dimer. | nih.gov |
Necessity of Sugar Moiety for RNA Synthesis Inhibition
The complex structure of this compound includes a central chromophore and two distinct sugar chains. These sugar moieties are not merely passive components but are integral to the molecule's ability to bind to DNA and subsequently inhibit RNA synthesis. Studies have suggested that the sugar chains play a direct role in the binding process. nih.gov
Two-dimensional NMR spectroscopy has provided a detailed view of the this compound-DNA complex, revealing the precise orientation of these sugar side chains. nih.gov This research shows that the carbohydrates on one side of the chromophore are positioned within the minor groove of the DNA, while the sugars on the other side lie on the major-groove side. nih.gov This specific positioning, facilitated by dipolar interactions between the drug and the DNA, is essential for stabilizing the complex. By contributing to the high-affinity and sequence-specific binding, the sugar moieties are indispensable for the subsequent inhibition of RNA polymerase, which cannot proceed along the obstructed DNA template. nih.govnih.gov
Replication Inhibition: DNA Gyrase and Topoisomerase II Modulation
Beyond transcription, this compound also interferes with DNA replication by modulating the activity of essential enzymes known as topoisomerases. These enzymes are responsible for managing the topological stresses in DNA, such as supercoiling, that arise during replication and transcription. nih.govyoutube.com
DNA gyrase, a type II topoisomerase found in bacteria, is a key target of this compound. youtube.com This enzyme introduces negative supercoils into DNA, a process vital for relieving the torsional stress that builds up ahead of the replication fork. youtube.comyoutube.com Research has demonstrated that this compound effectively inhibits the activity of DNA gyrase. The mechanism of this inhibition is competitive; this compound binds to the GC-rich sequences that are also the recognition and cleavage sites for DNA gyrase. By occupying these sites, this compound prevents the enzyme from binding to the DNA and carrying out its function.
Studies comparing this compound to other DNA-binding agents have highlighted its potent inhibitory effect on the cleavage reaction catalyzed by DNA gyrase. This inhibition of a critical type II topoisomerase disrupts normal DNA replication and contributes significantly to the antibiotic's bactericidal effects.
| Inhibitor | Target Enzyme | Mechanism of Action | References |
| This compound | DNA Gyrase (Type II Topoisomerase) | Competitively inhibits enzyme binding and cleavage at GC-rich DNA sites. | |
| Etoposide | Topoisomerase II | Stabilizes the "cleavable complex," leading to DNA strand breaks. | nih.gov |
| Quinolones | DNA Gyrase (Type II Topoisomerase) | Inhibit the ligase activity of the enzyme, turning it into an endonuclease that destroys DNA. | youtube.com |
Molecular Signaling Pathway Modulation and Cellular Effects of Chromomycin
Gene Expression Regulation
Chromomycin exerts its influence at the cellular level primarily by altering gene expression. It achieves this by binding to GC-rich regions in the minor groove of DNA, which interferes with the binding of transcription factors and consequently modulates the transcription of various genes involved in critical cellular processes. nih.govnih.govnih.govfrontiersin.org
Suppression of Specificity Protein 1 (Sp1)-Related Anti-Apoptotic Proteins
A primary mechanism of this compound's action is the inhibition of the Specificity Protein 1 (Sp1) transcription factor. nih.govnih.gov Sp1 is crucial for the transcription of numerous genes, including a suite of proteins that protect cells from apoptosis (programmed cell death). nih.govnih.gov By binding to GC-rich sequences in gene promoters, which are preferential binding sites for Sp1, this compound A3 effectively displaces this transcription factor. nih.govnih.gov This interference leads to the suppression of Sp1-mediated transcription, diminishing the expression of several key anti-apoptotic proteins and thereby sensitizing cancer cells to apoptosis. nih.govnih.gov Studies in cholangiocarcinoma (CCA) cells have demonstrated that this compound A3 induces apoptosis specifically by downregulating these Sp1-related survival proteins. nih.gov
Downregulation of FADD-like IL-1β-converting enzyme-inhibitory protein, Myeloid Cell Leukemia-1, X-linked Inhibitor of Apoptosis Protein, Cellular Inhibitor of Apoptosis, and Survivin
Detailed investigations have identified several specific anti-apoptotic proteins whose expression is diminished by this compound. In cholangiocarcinoma cells, treatment with this compound A3 resulted in the suppression of a range of Sp1-target proteins. nih.gov These include:
FADD-like IL-1β-converting enzyme-inhibitory protein (FLIP) : A key inhibitor of the death receptor-mediated apoptosis pathway.
Myeloid Cell Leukemia-1 (Mcl-1) : An anti-apoptotic member of the Bcl-2 family that is essential for the survival of various cancer cells. nih.govresearchgate.netwikipedia.org
X-linked Inhibitor of Apoptosis Protein (XIAP) : Considered the most potent endogenous inhibitor of caspases, the executioner enzymes of apoptosis. nih.govnih.govnih.gov
Cellular Inhibitor of Apoptosis (cIAP) : Members of the IAP family that regulate cell death and survival signaling. nih.govnih.gov
Survivin : A unique member of the IAP family that also plays a role in regulating cell division. nih.govnih.gov
The downregulation of these proteins by this compound A3 disrupts the cell's natural defenses against apoptosis, leading to the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways. nih.gov The inhibitory effect on Mcl-1 and XIAP expression has been confirmed at the mRNA level. nih.gov
Modulation of Key Transcription Factors (e.g., PDX1, UCN3)
This compound's influence extends to other critical transcription factors beyond Sp1. Research using multiple phenotypic analyses has shown that this compound A2 can interfere with gene expression in pancreatic β-cells. researchgate.net Specifically, this compound A2 was observed to suppress the expression of Pancreatic and Duodenal Homeobox 1 (PDX1) and Urocortin 3 (UCN3). researchgate.net These transcription factors are vital for β-cell function and insulin (B600854) secretion, highlighting a distinct mechanism of action for this particular analog. researchgate.net
Effects on Wnt Signaling Pathway Components
The Wnt signaling pathway, crucial for cell proliferation and development, is another target of this compound. The phenotypic effects of this compound A2 have been linked to genes within the Wnt–GSK3 pathway. researchgate.net Studies have shown that this compound A2 can decrease the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) and suppress the activation of a β-catenin activity reporter, a key downstream effector of the Wnt pathway. researchgate.netmdpi.comnih.gov This indicates that this compound can disrupt this fundamental signaling cascade, which is often dysregulated in cancer. mdpi.com
Alterations in Genes Related to Autophagy, Endoplasmic Reticulum Stress, and Apoptosis
This compound induces significant changes in the expression of genes involved in autophagy, endoplasmic reticulum (ER) stress, and apoptosis. nih.govfrontiersin.org In a study on B16-F10 melanoma cells, this compound A5 was found to modulate the transcription of 13 selected genes related to these processes. nih.gov The treatment resulted in the significant downregulation of six genes and the upregulation of one. nih.gov
Notably, this compound A2 has been shown to induce autophagy in metastatic melanoma cells, characterized by the appearance of cellular fragments resembling autophagosomes and increased expression of the proteins LC3-A and LC3-B. nih.govnih.gov
The table below summarizes the observed changes in gene expression in B16-F10 melanoma cells following treatment with this compound A5. nih.govbiorxiv.org
| Gene Category | Gene | Regulation by this compound A5 |
| ER Stress | Atf4 | Downregulated |
| Atf6 | Downregulated | |
| Hspa4 | Downregulated | |
| Hspa5 | Downregulated | |
| Autophagy | Atg5 | Downregulated |
| Sqstm1 | Downregulated | |
| Becn1 | Upregulated | |
| Apoptosis | Bcl2 | No Significant Change |
| Bax | No Significant Change | |
| Bad | No Significant Change |
This data is based on quantitative RT-PCR analysis in B16-F10 cells. nih.govbiorxiv.org
Global Gene Expression Profiling and Differential Transcriptional Responses
While large-scale global gene expression profiling studies specifically for this compound are not extensively detailed in the provided context, targeted analyses reveal significant differential transcriptional responses. nih.govnih.govyoutube.comyoutube.com The investigation into genes related to ER stress, autophagy, and apoptosis provides a clear example of differential expression. nih.govbiorxiv.org In this study, this compound A5 treatment led to a distinct expression profile in melanoma cells, significantly modulating 7 out of 13 selected genes. nih.gov This selective modulation underscores a complex transcriptional response where this compound alters specific pathways, particularly those interconnecting apoptosis, autophagy, and ER stress, rather than causing a non-specific global shutdown of transcription. nih.govresearchgate.net
Cellular Responses and Phenotypes
The interaction of this compound with cellular machinery elicits a range of responses, profoundly influencing cell fate. These responses are multifaceted, encompassing cell cycle regulation, induction of autophagy, and the initiation of immunogenic cell death pathways.
Cell Cycle Arrest Mechanisms
This compound compounds have been demonstrated to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. This interference is a key aspect of their cytotoxic activity against cancer cells. The mechanisms of cell cycle arrest induced by chromomycins are complex and can occur at different phases, primarily the G0/G1 and S phases.
Studies have shown that certain this compound analogues can induce an accumulation of cells in the G0/G1 phase of the cell cycle. For instance, this compound A2 has been observed to cause an arrest in the G0/G1 phase in melanoma cells. nih.gov This arrest signifies a halt before the initiation of DNA synthesis, preventing cells from entering the proliferative cycle. The G0/G1 arrest is a critical checkpoint, and its induction can lead to a senescent-like state, thereby suppressing cell proliferation. researchgate.netmdpi.com The ability of a cell to transition from the G0 or G1 phase to the S phase is a crucial step for cell division, and its inhibition is a significant outcome of this compound treatment. nih.govyoutube.com
In contrast to the G0/G1 arrest, this compound A3 has been shown to inhibit cell cycle progression at the S phase in cholangiocarcinoma cells. nih.govproquest.comresearchgate.net This S phase arrest indicates that the compound interferes with DNA replication, a process that is central to the S phase. nih.govproquest.commedchemexpress.com By binding to the minor groove of DNA, this compound A3 can inhibit the processes of DNA replication and transcription, leading to a halt in the cell cycle at this stage. nih.govproquest.com The specific inhibition of cell cycle progression during the S phase by certain compounds highlights the diverse mechanisms through which different this compound analogues can exert their anti-proliferative effects. nih.govjci.org
The progression through the different phases of the cell cycle is tightly regulated by the expression and activity of cyclins and cyclin-dependent kinases (CDKs). youtube.comnih.gov this compound A2 has been reported to cause an unbalanced expression of cyclins in melanoma cells. nih.gov Specifically, its induction of G0/G1 phase arrest was associated with an induction of cyclin D1 and D3, and a suppression of cyclin A2 and B1. nih.gov This disruption of the normal, coordinated expression of cyclins leads to a deregulation of the cell cycle machinery, contributing to the observed cell cycle arrest. The modulation of cyclin expression is a key mechanism by which this compound can exert its control over cell proliferation. nih.gov
Autophagy Induction Pathways and Morphological Alterations
Autophagy is a cellular process of self-degradation where cellular components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. cellsignal.comelsevierpure.com This process can be a survival mechanism under stress, but can also lead to cell death. mdpi.comyoutube.com Chromomycins have been shown to induce autophagy in cancer cells, a process characterized by distinct morphological changes and the activation of specific signaling pathways. nih.govnih.gov
The induction of autophagy by chromomycins is evidenced by several morphological and molecular markers. In melanoma cells treated with this compound A2, there is an appearance of cellular fragments resembling autophagosomes and an increase in the formation of acidic vesicular organelles (AVOs). nih.gov These AVOs are a hallmark of autophagy. nih.gov Furthermore, an increased expression of the proteins LC3-A and LC3-B is observed, which are key components of the autophagosome membrane. nih.gov Similarly, this compound A5 has been shown to induce autophagy in melanoma cells, indicated by an increase in LC3BII expression and the presence of AVOs. nih.gov The autophagic process is often initiated by cellular stress, and its induction by chromomycins is a significant cellular response to the compound's cytotoxic effects. nih.govnih.gov
Immunogenic Cell Death (ICD) Pathways and Associated Markers
Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. nih.govbiorxiv.orgnih.gov This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system. nih.govbiorxiv.orgresearchgate.net this compound A5 has been identified as an inducer of bona fide immunogenic cell death in melanoma. nih.govnih.gov
The induction of ICD by this compound A5 is associated with the expression and release of several key markers. Treated melanoma cells exhibit the externalization of calreticulin (B1178941) (CRT) and ERp57 to the cell surface, which act as "eat-me" signals for phagocytes. biorxiv.orgresearchgate.net Additionally, there is a release of high mobility group box 1 (HMGB1) from the nucleus and the secretion of ATP into the extracellular space. nih.govbiorxiv.org These DAMPs are crucial for the recruitment and activation of antigen-presenting cells, such as dendritic cells, which then prime an anti-tumor immune response. biorxiv.orgresearchgate.net The phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) is another critical event in the ICD pathway induced by this compound A5, linking endoplasmic reticulum stress to the immunogenic response. nih.govnih.govresearchgate.net
Externalization of Calreticulin and ERp57
A critical hallmark of immunogenic cell death is the translocation of endoplasmic reticulum (ER) chaperones to the cell surface, where they act as potent "eat-me" signals for phagocytes. Research on metastatic melanoma cells demonstrates that treatment with this compound A5 (CA5) triggers the externalization of calreticulin (CRT) and its co-chaperone, ERp57. nih.govfrontiersin.orgbiorxiv.org
Calreticulin is a lectin chaperone that, under normal conditions, resides within the lumen of the ER, where it plays a vital role in glycoprotein (B1211001) folding and calcium homeostasis. nih.govnih.gov ERp57, a protein disulfide isomerase, forms a complex with calreticulin and assists in the proper folding of glycoproteins. nih.govnih.gov The translocation of the CRT/ERp57 complex to the outer leaflet of the plasma membrane is a tightly regulated process initiated by ER stress. researchgate.netfrontiersin.org The phosphorylation of eIF2α, a direct consequence of ER stress induced by agents like this compound A5, is a key upstream event that drives the externalization of CRT and ERp57. researchgate.net Studies have shown that ERp57 is essential for the accumulation of CRT outside the ER and its subsequent presentation on the cell surface. frontiersin.org This surface exposure of CRT and ERp57 is a definitive feature of ICD, signaling to the immune system that the dying cell should be engulfed and its antigens processed for an anti-tumor immune response. frontiersin.orgresearchgate.net
Release of HMGB1 and ATP
In addition to surface-exposed signals, cells undergoing ICD induced by this compound A5 release soluble damage-associated molecular patterns (DAMPs) into the extracellular environment. frontiersin.orgresearchgate.net Among the most significant of these are the High Mobility Group Box 1 (HMGB1) protein and adenosine (B11128) triphosphate (ATP). nih.govfrontiersin.orgbiorxiv.org
HMGB1 is a highly conserved non-histone nuclear protein that typically functions as a DNA chaperone, helping to maintain chromosome structure. nih.govresearchgate.net Upon cellular stress and subsequent regulated cell death, HMGB1 translocates from the nucleus and is passively released from the cell. nih.govmdpi.com Once in the extracellular space, it functions as a potent alarmin, binding to pattern recognition receptors on immune cells to promote inflammation and immune responses. nih.govresearchgate.netmdpi.com Studies on melanoma cell lines treated with this compound A5 confirmed the release of HMGB1 as a key feature of the induced cell death. nih.govbiorxiv.org
Alongside HMGB1, this compound A5 treatment also causes the active secretion of ATP. nih.govfrontiersin.org Extracellular ATP is another critical DAMP that acts as a "find-me" signal, attracting antigen-presenting cells, such as dendritic cells, to the site of the dying tumor cells. nih.govresearchgate.net The combination of CRT exposure, HMGB1 release, and ATP secretion creates a powerful immunogenic signature that facilitates the activation of a robust and specific anti-tumor immunity. nih.govfrontiersin.org
Phosphorylation of eIF2α
The cellular stress responses triggered by this compound A5 converge on a critical signaling node known as the integrated stress response (ISR). researchgate.netnih.gov A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor-2 (eIF2α) on serine 51. nih.govnih.gov Research confirms that melanoma cells treated with this compound A5 exhibit phosphorylation of eIF2α. nih.govfrontiersin.orgbiorxiv.org
This phosphorylation is carried out by one of four specific kinases that respond to different types of cellular stress, including the ER stress caused by this compound A5. researchgate.netnih.govbiorxiv.org The consequence of eIF2α phosphorylation is a temporary halt in general protein synthesis, which allows the cell to conserve resources and initiate a genetic program to manage the stress. nih.gov However, this translational shutdown is not absolute; it allows for the preferential translation of specific mRNAs, such as those encoding transcription factors that manage the stress response. nih.gov In the context of ICD, the phosphorylation of eIF2α due to ER stress is considered a crucial upstream event that initiates subsequent immunogenic signaling, including the externalization of calreticulin and ERp57. researchgate.net This positions the phosphorylation of eIF2α as a pivotal molecular switch in the induction of an immunogenic phenotype in cancer cells treated with this compound A5. researchgate.netdntb.gov.ua
Research Findings Summary
The following table summarizes the key molecular and cellular effects observed in cancer cells following treatment with this compound A5, as detailed in the research findings.
| Molecular Event | Effect of this compound A5 Treatment | Significance in Immunogenic Cell Death (ICD) | Reference |
| Calreticulin (CRT) Externalization | Induced | Acts as a primary "eat-me" signal to recruit phagocytes. | nih.govfrontiersin.orgbiorxiv.org |
| ERp57 Externalization | Induced | Co-localizes with CRT on the cell surface, forming part of the immunogenic complex. | nih.govfrontiersin.org |
| HMGB1 Release | Induced | Acts as a soluble alarmin (DAMP) to activate innate immune cells. | nih.govfrontiersin.orgbiorxiv.org |
| ATP Release | Induced | Functions as a "find-me" signal to attract antigen-presenting cells. | nih.govfrontiersin.org |
| eIF2α Phosphorylation | Induced | Key event in the integrated stress response that triggers downstream ICD markers like CRT externalization. | nih.govfrontiersin.orgresearchgate.net |
Biosynthesis and Genetic Engineering of Chromomycin
Elucidation of Chromomycin Biosynthetic Pathways
The biosynthesis of this compound is a multi-step enzymatic process, beginning with the formation of its aglycone backbone, followed by crucial modification and glycosylation steps that are essential for its bioactivity.
Aglycone Assembly from Polyketide Chains
This compound A3 is a member of the aureolic acid family of polyketides, which are synthesized by Type II polyketide synthases (PKSs). researchgate.netnih.gov The biosynthesis of the this compound aglycone, the core structure devoid of sugar moieties, begins with the assembly of a decaketide backbone. nih.gov This process is analogous to fatty acid synthesis and involves a core set of enzymes: a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), which constitute the minimal PKS. nih.govwikipedia.org
The assembly line begins with the formation of a linear decaketide chain by the minimal PKS. nih.gov Following the creation of this linear polyketide chain, a series of cyclization and aromatization reactions occur. nih.gov Enzymes known as cyclases catalyze the intricate folding and condensation of the chain to form the characteristic tricyclic aromatic ring system of the this compound aglycone. nih.govnih.gov This foundational scaffold is then primed for subsequent modifications.
Role of Methylation (S-adenosyl-methionine) and Glucose as Sugar Precursors
Post-PKS modifications, often called tailoring reactions, are critical for the final structure and function of this compound. One such key reaction is methylation, where the universal methyl group donor, S-adenosyl-methionine (SAM), is utilized. researchgate.net Specifically, the gene product of cmmMIII acts as a methyltransferase to catalyze the 4-O-methylation of the D-oliose sugar (sugar B) attached to the aglycone. researchgate.net Experiments involving the inactivation of the cmmMIII gene resulted in a mutant that could not produce this compound but instead accumulated unmethylated derivatives of the compound. researchgate.net
The sugar moieties themselves are indispensable for the biological activity of this compound. asm.org These deoxysugars originate from primary metabolism, with glucose serving as a fundamental precursor. researchgate.net The biosynthesis of these 6-deoxyhexoses from glucose is a common pathway in actinomycetes, involving key enzymes such as NDP-D-glucose synthase and NDP-D-glucose 4,6-dehydratase to generate the necessary sugar building blocks. researchgate.net this compound A3 possesses five sugar units arranged in two chains: a disaccharide composed of 4-O-acetyl-d-oliose (sugar A) and 4-O-methyl-d-oliose (sugar B), and a trisaccharide made of two D-olivose units (sugars C and D) and one 4-O-acetyl-l-chromose B unit (sugar E). researchgate.netnih.gov
Biosynthetic Gene Clusters and Their Functional Characterization
The genes responsible for producing this compound are organized into a biosynthetic gene cluster (BGC). nih.gov This cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, the deoxysugar precursors, the subsequent glycosylation steps, and the mechanisms for regulation and self-resistance. nih.gov
Glycosyltransferase Genes (cmmGI, cmmGII, cmmGIII, cmmGIV)
The attachment of the five deoxysugars to the this compound aglycone is performed by a set of four glycosyltransferases (GTs) encoded by genes within the BGC: cmmGI, cmmGII, cmmGIII, and cmmGIV. nih.govnih.gov Through systematic gene inactivation studies, the specific role of each GT has been determined. nih.gov
CmmGIV and CmmGIII : These enzymes work sequentially to build the trisaccharide chain. CmmGIV is responsible for attaching the first sugar (D-olivose, sugar C) to the aglycone intermediate, premithramycinone (B1215898). nih.govnih.gov Its inactivation leads to the accumulation of this bare aglycone. nih.gov CmmGIII then adds the second D-olivose unit (sugar D). nih.govnih.gov Inactivation of cmmGIII results in the accumulation of premithramycin A1, an intermediate with only the first sugar of the trisaccharide chain attached. asm.orgnih.gov
CmmGII and CmmGI : These two GTs assemble the disaccharide chain at a different position on the aglycone. nih.govnih.gov CmmGII transfers the first D-oliosyl residue (sugar A) to form the intermediate prethis compound A3. nih.gov Subsequently, CmmGI attaches the second D-oliosyl residue (sugar B) to complete the disaccharide. nih.govnih.gov
The functions of these glycosyltransferase genes are summarized in the table below.
| Gene | Enzyme | Function in Biosynthesis | Result of Inactivation |
| cmmGIV | CmmGIV | Attaches the first sugar (D-olivose, sugar C) of the trisaccharide chain. nih.govnih.gov | Accumulation of premithramycinone (aglycone). nih.gov |
| cmmGIII | CmmGIII | Attaches the second sugar (D-olivose, sugar D) of the trisaccharide chain. nih.govnih.gov | Accumulation of premithramycin A1. nih.govnih.gov |
| cmmGII | CmmGII | Attaches the first sugar (D-oliose, sugar A) of the disaccharide chain. nih.govnih.gov | Accumulation of prethis compound A3 and A2 (lacking the disaccharide). nih.gov |
| cmmGI | CmmGI | Attaches the second sugar (D-oliose, sugar B) of the disaccharide chain. nih.govnih.gov | Accumulation of prethis compound A4 (lacking sugar B). nih.gov |
Genes Involved in Self-Resistance and Transport (cmrA, cmrB, cmrX)
To avoid suicide, the producing organism, Streptomyces griseus, possesses a sophisticated self-resistance system encoded within the BGC. researchgate.net This system involves multiple genes working in concert.
The genes cmrA and cmrB encode proteins that form an ABC (ATP-binding cassette) transporter. researchgate.net This type of transporter functions as a drug efflux pump, actively exporting the toxic this compound out of the cell. While the cmrAB system confers full resistance to the related antibiotic mithramycin, it only provides partial resistance to this compound A3 on its own. researchgate.net
Full resistance requires the synergistic action of another gene, cmrX. researchgate.net The cmrX gene encodes a UvrA-like protein, which is believed to confer resistance by binding to DNA and protecting it from the action of this compound. researchgate.net Another layer of self-protection is thought to be the final acetylation step in the biosynthesis, catalyzed by the membrane-bound CmmA enzyme. researchgate.net This reaction converts a precursor with lower biological activity into the highly potent final product, potentially during the process of its transport out of the cell. researchgate.netresearchgate.net
Transcriptional Regulators of Biosynthesis (cmmRII)
The expression of the this compound BGC is tightly controlled by pathway-specific regulatory genes. nih.gov A key regulator identified in S. griseus is cmmRII, which encodes a transcriptional repressor protein belonging to the PadR-like family. nih.govresearchgate.net In its active state, this repressor binds to the DNA and prevents the transcription of the biosynthetic genes, thus keeping production turned off. Inactivation of the cmmRII gene has been shown to relieve this repression, leading to a significant increase in this compound yield. nih.govresearchgate.net
In other this compound-producing strains, such as Streptomyces reseiscleroticus, a homologous repressor (SrcmRII) is found alongside a SARP-type activator gene (SrcmRI). nih.gov Overexpression of the activator or disruption of the repressor both lead to enhanced production, while manipulating both simultaneously results in a synergistic effect, dramatically boosting the final titer. nih.gov This dual control system allows for precise regulation of antibiotic production.
Production of Deacetylated Precursors and Extracellular Acetylation
The biosynthesis of this compound A3 involves a series of intricate steps, including the generation of deacetylated intermediates. A key aspect of this process in the producing organism, Streptomyces griseus subsp. griseus, is the production and secretion of a deacetylated precursor. Research has identified an ATP-binding cassette (ABC) transporter system, encoded by the genes cmrA and cmrB, which is responsible for the secretion of 4A,4E-O-dideacetyl-chromomycin A3. nih.gov This intermediate lacks the acetyl groups at the 4-positions of both the D-oliose (sugar A) and the L-chromose B (sugar E) moieties.
The proposed model for this compound A3 biosynthesis and self-resistance suggests that the producing organism exports this deacetylated, and likely less toxic, intermediate to the extracellular space. nih.gov This mechanism serves as a self-resistance strategy, preventing the accumulation of the potent, fully acetylated this compound A3 within the cell. The final acetylation steps, catalyzed by the acetyltransferase CmmA, are believed to occur as the last steps in the biosynthetic pathway. While direct evidence of extracellular acetylation followed by re-import of the final product is not fully established, the secretion of the deacetylated precursor is a critical step. The CmrAB ABC transporter has been shown to confer a high level of resistance specifically to 4A,4E-O-dideacetyl-chromomycin A3, reinforcing its role in handling this specific intermediate. nih.gov
Engineering of this compound Derivatives
Strategies for Generating Novel Aureolic Acid Analogs through Gene Inactivation
Genetic engineering, specifically through the inactivation of genes within the this compound biosynthetic cluster, has proven to be a successful strategy for generating novel aureolic acid analogs. By disrupting specific enzymatic steps, researchers can create modified structures with altered biological activities. These strategies offer a powerful tool for producing derivatives that may exhibit improved therapeutic properties compared to the parent compound.
Several key gene inactivation targets within the this compound gene cluster of S. griseus have been explored:
Inactivation of Glycosyltransferase Genes: The inactivation of two glycosyltransferase genes, cmmGI and cmmGII, has led to the generation of new this compound derivatives. These enzymes are responsible for attaching the sugar moieties to the aglycone, and their absence results in compounds with altered glycosylation patterns.
Inactivation of a Polyketide Reductase Gene: Disruption of the cmmWI gene, which encodes a polyketide reductase involved in the reduction of the side chain, has resulted in the production of novel analogs. This approach has successfully generated derivatives such as this compound SK, this compound SA, and this compound SDK, which differ in their C-3 side chains.
These gene inactivation strategies provide a rational approach to combinatorial biosynthesis, allowing for the targeted production of new this compound-related molecules.
Structure-Activity Relationship Studies for Modified Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the development of new and improved anticancer agents. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the this compound scaffold affect its interaction with DNA and its antiproliferative effects.
This compound A3 and its analogs exert their antitumor activity by binding to the minor groove of GC-rich sequences in DNA as a dimer, a process that requires the presence of a divalent cation like Mg²⁺. nih.govresearchgate.net This binding interferes with the processes of DNA replication and transcription. researchgate.net Modifications to different parts of the molecule, particularly the side chain at C-3 of the chromophore and the sugar moieties, have been shown to influence DNA binding affinity and, consequently, biological activity. nih.gov
A study examining this compound analogs with modified side chains, obtained through combinatorial biosynthesis, revealed differences in their DNA binding affinities. nih.gov Spectroscopic analysis showed that the binding to DNA is an entropically driven process, largely due to the hydrophobic transfer of the compound into the DNA minor groove. nih.gov Among the analogs studied, this compound SDK was found to possess a higher DNA binding affinity compared to other derivatives. nih.gov This suggests a direct correlation between the nature of the C-3 side chain and the strength of the DNA-drug interaction.
The carbohydrate portions of the molecule, including their acetyl groups, also play a significant role in DNA binding and biological activity. The acetyl groups on the sugar moieties can form additional hydrogen bonds, which enhance the specificity of the interaction with DNA. This highlights the importance of these decorations for the potent activity of the final this compound molecule.
| Derivative Name | Modification | Impact on Activity/Binding |
| This compound SDK | Altered C-3 side chain | Higher DNA binding affinity compared to other analogs. nih.gov |
| This compound SK | Altered C-3 side chain | Shows antitumor activity. |
| This compound SA | Altered C-3 side chain | Shows antitumor activity. |
| 4A,4E-O-dideacetyl-chromomycin A3 | Lacks acetyl groups on sugars A and E | Secreted precursor with likely lower toxicity. nih.gov |
These SAR studies underscore that even subtle changes to the this compound structure can significantly impact its interaction with its biological target, providing a rational basis for the design of new derivatives with potentially enhanced therapeutic profiles.
Advanced Research Methodologies and Analytical Approaches for Chromomycin Studies
Spectroscopic and Structural Biology Techniques for Chromomycin-DNA Interaction Analysis
The intricate interaction between this compound and DNA has been elucidated through a variety of sophisticated biophysical and structural biology techniques. These methods have provided detailed insights into the binding mode, sequence specificity, and conformational changes that occur upon complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures of this compound-DNA Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the high-resolution three-dimensional structure of this compound-DNA complexes in solution. One- and two-dimensional proton NMR studies have demonstrated that this compound A3 binds to DNA as a symmetrical dimer. nih.gov This binding is highly specific for the minor groove of GC-rich sequences. nih.govnih.gov The presence of a divalent cation, typically Mg2+, is essential for this interaction at physiological pH. nih.govnih.gov
Investigations using various oligodeoxyribonucleotides have confirmed a binding stoichiometry of two this compound molecules, one Mg2+ ion, and one DNA duplex. nih.gov Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) has been instrumental in establishing the precise intermolecular contacts. These studies revealed that the chromomycinone (B158636) hydroxyls and the E-ring carbohydrates of the drug are situated in the minor groove. nih.gov In contrast, the B-ring carbohydrates are positioned towards the major-groove side. nih.gov The formation of the complex induces significant conformational changes in the DNA, leading to a wider and shallower minor groove to accommodate the drug dimer. nih.govnih.gov
Table 1: Key Findings from NMR Studies of this compound-DNA Complexes
| Finding | NMR Technique(s) | Reference(s) |
|---|---|---|
| Binds as a symmetrical dimer | 1D and 2D ¹H NMR, NOESY | nih.gov |
| Requires Mg²⁺ for binding | ¹H and ³¹P NMR | nih.govnih.gov |
| Binds to the minor groove of GC-rich DNA | ¹H and ³¹P NMR, NOESY | nih.govnih.gov |
| Stoichiometry of 2 drugs:1 Mg²⁺:1 duplex | ¹H and ³¹P NMR | nih.gov |
| Induces widening of the DNA minor groove | NOESY | nih.govnih.gov |
Molecular Dynamics Simulation and Computational Modeling of this compound-DNA Interactions
Molecular dynamics (MD) simulations and computational modeling have provided valuable theoretical insights that complement experimental data on this compound-DNA interactions. These approaches have been particularly useful in understanding the dynamic nature of the complex and the precise role of the Mg2+ ion. nih.gov
Simulations have shown that the this compound-Mg2+ complex exhibits greater hydrophobicity, which is a driving force for its interaction with the DNA minor groove. researchgate.net Molecular dynamics studies have also been used to explore the structural alterations that both the drug and the DNA undergo upon binding. nih.gov These computational methods have confirmed that the antibiotic has the structural potential to bind to DNA even in the absence of a metal ion, although the presence of Mg2+ significantly enhances the binding affinity and specificity. nih.gov Simulated annealing techniques have further helped to refine the models of the this compound-DNA complex, providing a more detailed picture of the binding energetics and the origins of its GC-base specificity. nih.govresearchgate.net
Quantitative Footprinting Analysis (e.g., DNase I, Dimethyl Sulfate)
Quantitative footprinting techniques, such as those using DNase I and dimethyl sulfate (B86663) (DMS), have been employed to precisely map the binding sites of this compound on DNA and to determine the binding constants. nih.govsyr.edu DNase I footprinting works on the principle that DNA bound by a ligand is protected from enzymatic cleavage. wikipedia.org By analyzing the cleavage patterns on a sequencing gel, the specific sequences where this compound binds can be identified. nih.govupenn.edu
These studies have consistently shown that this compound protects GC-rich regions of DNA from DNase I cleavage, confirming its sequence preference. syr.eduelectronicsandbooks.com Quantitative analysis of the footprinting data allows for the determination of the binding constant; for example, the binding of a this compound dimer to the sequence 5'-TGGCCA-3' was found to have a binding constant in the range of 10^7 M-1. nih.govsyr.edu
DMS footprinting, which probes the major groove by methylating the N7 position of guanine (B1146940), has also been used. nih.govsyr.edu Interestingly, studies have shown that this compound binding in the minor groove can induce structural changes in the DNA that alter its cleavage by DMS in the major groove, providing further evidence for drug-induced conformational changes. syr.edu
Table 2: Results from Quantitative Footprinting of this compound-DNA Interaction
| Footprinting Agent | Key Finding | Reference(s) |
|---|---|---|
| DNase I | Binds as a dimer to the sequence 5'-TGGCCA-3' | nih.govsyr.edu |
| DNase I | Binding constant of (2.7 +/- 1.4) x 10⁷ M⁻¹ | nih.gov |
| Dimethyl Sulfate (DMS) | Drug-induced structural alterations do not significantly affect DMS cleavage | nih.govsyr.edu |
Absorption and Fluorescence Spectroscopy for Interaction Characterization
Absorption and fluorescence spectroscopy are powerful techniques for characterizing the binding of this compound to DNA in solution. nih.gov The interaction of this compound with DNA leads to distinct changes in its electronic absorption and fluorescence spectra, which can be monitored to determine binding parameters. nih.govresearchgate.net
Upon binding to DNA in the presence of Mg2+, the visible absorption spectrum of this compound exhibits a hypochromic effect (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths). researchgate.net These spectral changes are indicative of a strong interaction between the drug's chromophore and the DNA bases. nih.gov
Fluorescence spectroscopy is also a sensitive method for studying this interaction. The fluorescence of this compound is quenched upon binding to DNA. nih.gov By titrating the drug with increasing concentrations of DNA, the binding constant and stoichiometry can be determined from the quenching data. nih.gov These spectroscopic methods have been crucial in elucidating the role of Mg2+, demonstrating that the metal ion forms complexes with this compound (both 1:1 and 2:1 drug-to-ion ratios) which then bind to DNA with different affinities. nih.gov
Cellular and Molecular Assays for Functional Characterization
To understand the biological consequences of this compound's interaction with DNA, various cellular and molecular assays are employed. These assays provide insights into the functional effects of the compound on cellular processes such as cell cycle progression.
Flow Cytometry for Cell Cycle Distribution Analysis
Flow cytometry is a high-throughput technique used to analyze the properties of individual cells within a population, making it an invaluable tool for studying the effects of compounds on the cell cycle. auctoresonline.orgnih.gov By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide, the DNA content of each cell can be measured. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov
Studies using flow cytometry have shown that this compound can induce cell cycle arrest in various cancer cell lines. nih.govresearchgate.net For instance, in cholangiocarcinoma cells, treatment with nanomolar concentrations of this compound A3 led to a significant increase in the percentage of cells in the S phase, indicating an S phase arrest. nih.govproquest.com In melanoma cells, this compound A2 was found to cause an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.net The specific phase of cell cycle arrest can be dependent on the concentration of this compound used and the cell type being studied. nih.govresearchgate.net
Table 3: Effect of this compound on Cell Cycle Distribution in Cholangiocarcinoma Cells (KKU-213)
| This compound A3 Concentration (nM) | Percentage of Cells in S Phase (Mean ± SD) | Reference(s) |
|---|---|---|
| 0 | 42.5 ± 1.7 | proquest.com |
| 2.5 | 45.8 ± 0.9 | proquest.com |
| 5 | 50.4 ± 5.9 | proquest.com |
| 10 | 62.8 ± 2.4 | proquest.com |
Gene Expression Profiling (e.g., RT-qPCR, Microarray Analysis)
Gene expression profiling is crucial for understanding the cellular response to this compound treatment. These techniques measure changes in the transcription levels of thousands of genes simultaneously, offering a global view of the pathways affected by the compound.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is often considered the "gold standard" for validating changes in gene expression due to its sensitivity and specificity. nih.govresearchgate.net This method involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified. nih.gov The rate of amplification of a specific gene is monitored in real-time, allowing for the precise quantification of its expression level relative to a control. nih.govresearchgate.net
Microarray Analysis provides a high-throughput platform for profiling the expression of tens of thousands of genes at once. nih.govnih.gov In this technique, thousands of known DNA sequences (probes) are fixed to a solid surface. nih.gov Labeled cDNA from a cell sample is then hybridized to the array. The intensity of the signal at each probe location corresponds to the expression level of that specific gene, allowing for a broad-scale comparison of gene expression patterns between treated and untreated cells. nih.govresearchgate.net While powerful for discovery, results from microarrays are often validated using RT-qPCR. researchgate.net
In studies of this compound, these methods are applied to understand its impact on cellular processes. For instance, research on this compound A2's effect on the cell cycle in melanoma cells involved analyzing the expression levels of key regulatory proteins, such as cyclins. nih.govspringernature.com Such analyses would typically be performed at the gene level using RT-qPCR or microarrays to quantify the upregulation or downregulation of genes encoding these cyclins, providing insight into the mechanisms of cell cycle arrest.
Protein-DNA Interaction Assays (e.g., Gel Retardation, Triplex Affinity Capture, Biosensor Technology)
Given that this compound's primary mode of action involves binding to DNA, assays that characterize protein-DNA interactions are fundamental to its study. These methods can be adapted to investigate how the compound interacts with DNA and potentially inhibits the binding of other proteins, such as transcription factors.
Gel Retardation Assay , also known as the Electrophoretic Mobility Shift Assay (EMSA), is a widely used technique to study protein-DNA interactions in vitro. wikipedia.orgyoutube.com It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. wikipedia.orgyoutube.com This "shift" in mobility confirms a binding interaction. The technique is sensitive and can be used to determine the binding affinity and specificity of proteins to particular DNA sequences, a process that can be inhibited or altered by DNA-binding agents like this compound. youtube.com
Triplex Affinity Capture is a method for isolating specific double-stranded DNA sequences. wikipedia.orgyoutube.com It utilizes a biotinylated oligonucleotide that binds to the major groove of a specific homopurine-homopyrimidine stretch of DNA, forming a triple helix structure. youtube.com This complex can then be captured using streptavidin-coated magnetic beads and isolated. wikipedia.org This technique could be employed in this compound research to isolate specific GC-rich DNA regions to which this compound is known to bind, facilitating the study of its binding sites in a complex genomic sample.
Restriction Enzyme Protection Assays represent another approach to map compound binding sites. In a study on this compound A3 (CMA3), its binding to DNA sequences with multiple GC-rich sites was analyzed by measuring the protection of these sites from cleavage by specific restriction enzymes. nih.govnih.gov If CMA3 is bound to the enzyme's recognition site, it prevents the enzyme from cutting the DNA. The complete protection of all potential cleavage sites indicated that the compound could bind simultaneously to all available GC-rich locations. nih.govnih.gov
Microscale Thermophoresis for Binding Affinity Quantification (e.g., this compound-TBX2)
Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying the binding affinity between molecules in solution. nih.govfrontiersin.org The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell upon binding to a ligand. frontiersin.org One binding partner is fluorescently labeled, and changes in its thermophoretic movement are measured as the concentration of the unlabeled partner is increased, allowing for the precise determination of the dissociation constant (K D). nih.gov
A key application in this compound research has been the quantification of its interaction with the oncogenic T-box transcription factor 2 (TBX2). nih.govportlandpress.comnih.gov Using MST, researchers identified that chromomycins A5 and A6 bind to the DNA-binding domain of TBX2. nih.govportlandpress.com The study yielded specific dissociation constants, demonstrating a direct interaction and suggesting a mechanism beyond DNA binding for this compound's anticancer activity. nih.govelsevierpure.com
| Interaction | Dissociation Constant (K D) | Research Context |
| This compound A5 - TBX2 | 31.3 ± 23.3 µM | Quantification of binding affinity to an oncogenic transcription factor. nih.gov |
| This compound A6 - TBX2 | 24.4 ± 13.6 µM | Quantification of binding affinity to an oncogenic transcription factor. nih.gov |
Western Blot Analysis for Protein Expression (e.g., Autophagic Proteins, Cyclins)
Western blot analysis is a core technique used to detect and quantify the expression levels of specific proteins within a cell or tissue sample. Following protein extraction and separation by size via gel electrophoresis, the proteins are transferred to a membrane. This membrane is then probed with an antibody specific to the target protein, and a secondary antibody with a detection system is used to visualize and quantify the protein of interest.
This methodology has been instrumental in elucidating the cellular effects of this compound. In a study investigating the effects of this compound A2 on melanoma cells, western blotting was used to demonstrate the compound's impact on cell cycle and autophagy. nih.govspringernature.com The analysis revealed that treatment with this compound A2 led to an unbalanced expression of key cell cycle regulators and an increased expression of crucial autophagic proteins. nih.govspringernature.com
Table of Protein Expression Changes Induced by this compound A2: nih.govspringernature.com
| Protein Category | Protein | Observed Effect | Cellular Process |
|---|---|---|---|
| Cyclins | Cyclin D1, Cyclin D3 | Increased Expression | Cell Cycle (G1 Phase) |
| Cyclin A2, Cyclin B1 | Reduced Expression | Cell Cycle (S and G2 Phases) | |
| Autophagic Proteins | Beclin-1 | Increased Expression | Autophagosome Formation |
These findings, enabled by western blot analysis, show that this compound A2 can induce cell cycle arrest at the G0/G1 phase and trigger an autophagic response in melanoma cells. nih.govspringernature.com
High-Throughput Screening Methodologies for Biological Activity
High-Throughput Screening (HTS) leverages automation, robotics, and data processing to rapidly test hundreds of thousands to millions of chemical, biological, or genetic compounds for a specific activity. youtube.comnih.gov This process is a cornerstone of modern drug discovery, allowing for the rapid identification of "hits" or "leads"—compounds that modulate a particular biomolecular pathway or have a desired effect, such as killing cancer cells. youtube.com HTS assays are typically performed in microtiter plates and can be based on various readouts, including fluorescence, luminescence, or absorbance, to measure the biological or biochemical activity of a large number of molecules quickly and cost-effectively.
In the context of this compound research, screening methodologies are essential for determining the compound's spectrum of activity. For example, the cytotoxic effects of this compound A2 were evaluated across a panel of human tumor cell lines. springernature.com This type of screening identified that the metastatic melanoma cell line, MALME-3M, was highly sensitive to the compound, leading to its selection as a model for more detailed mechanistic studies. springernature.com Such screening approaches are vital for identifying the most promising therapeutic applications for compounds like this compound and for providing starting points for further drug development and optimization. youtube.comnih.gov
Genomic Analysis (e.g., AntiSMASH for Biosynthetic Gene Clusters)
Genomic analysis provides the foundation for understanding how natural products like this compound are synthesized by their producing organisms. A key tool in this field is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) , a bioinformatics pipeline designed for the rapid identification and annotation of biosynthetic gene clusters (BGCs) within bacterial and fungal genomes. elsevierpure.com BGCs are physically clustered groups of genes that together encode the enzymatic machinery required to produce a specific secondary metabolite. nih.gov
AntiSMASH uses a rule-based approach and profile Hidden Markov Models to detect the signature genes of various types of biosynthetic pathways. nih.gov It can identify loci for a wide range of compound classes, including polyketides, non-ribosomal peptides, and others. The platform aligns the identified clusters with known BGCs from a comprehensive database, helping to predict the chemical structure of the resulting metabolite. frontiersin.orgelsevierpure.com
This type of genomic analysis has been successfully applied to the this compound family. Researchers have identified and characterized the complete biosynthetic gene cluster for this compound A3 in its producer, Streptomyces griseus. portlandpress.com The analysis revealed a 43 kb cluster containing 36 genes responsible for the synthesis of the polyketide core, the creation and attachment of the deoxysugar side chains, and genes for regulation and resistance. portlandpress.com Such genomic insights are invaluable, not only for understanding the natural production of this compound but also for enabling the rational design of novel analogs through genetic engineering of the biosynthetic pathway. portlandpress.com
Preclinical Investigations of Chromomycin Biological Activities
Antitumor Effects in In Vitro Cellular Models
In vitro studies have been instrumental in elucidating the cytotoxic and cytostatic effects of chromomycins on cancer cells. These studies have explored their impact on cell proliferation, their ability to induce programmed cell death, and their molecular targets within cancer cells.
Chromomycins have demonstrated potent inhibitory effects on the proliferation of a range of cancer cell lines, with varying degrees of efficacy depending on the specific chromomycin analog and the cancer type.
Melanoma: Several this compound analogs have shown significant activity against melanoma cell lines. This compound A2 was found to be highly cytotoxic to the metastatic melanoma cell line MALME-3M. mdpi.com Furthermore, a comparative study of four different chromomycins revealed that this compound A5 was the most potent, particularly against the MM200 and 501Mel melanoma cell lines, with IC50 values of 0.2 nM and 0.8 nM, respectively. rsc.org
Cholangiocarcinoma (CCA): this compound A3 has been shown to effectively suppress the proliferation of human cholangiocarcinoma cell lines, including KKU-213, KKU-055, and KKU-100, in a dose- and time-dependent manner. nih.govfrontiersin.org The half-maximal inhibitory concentrations (IC50) for this compound A3 in these cell lines were in the nanomolar range, highlighting its potent anti-proliferative activity. nih.govfrontiersin.org For instance, the IC50 values for this compound A3 in the KKU-213 cell line were 22.48 ± 4.08 nM at 24 hours and 9.79 ± 1.15 nM at 48 hours. nih.gov
Lung Cancer: Preclinical data on the direct inhibitory effects of this compound on lung cancer cell proliferation in vitro is limited in the reviewed literature. While one early clinical study noted an objective tumor response in a patient with adenocarcinoma of the lung treated with this compound A3, specific in vitro studies detailing its efficacy and IC50 values against lung cancer cell lines were not prominently found in the surveyed preclinical research. nih.gov
Cervical Cancer: The anti-proliferative activity of this compound A3 has been reported in the cervical cancer cell lines ME180 and HeLa. nih.gov However, it was noted that the IC50 values in these cervical cancer cells were 4-10 times higher compared to those observed in other cancer cell lines in the same study, suggesting a comparatively lower, though still present, inhibitory effect. nih.gov
Table 1: In Vitro Antiproliferative Activity of Chromomycins Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| This compound A5 | MM200 | Melanoma | 0.2 nM | rsc.org |
| This compound A5 | 501Mel | Melanoma | 0.8 nM | rsc.org |
| This compound A3 | KKU-213 | Cholangiocarcinoma | 22.48 ± 4.08 nM (24h) | nih.gov |
| This compound A3 | KKU-213 | Cholangiocarcinoma | 9.79 ± 1.15 nM (48h) | nih.gov |
| This compound A3 | KKU-055 | Cholangiocarcinoma | 21.14 ± 2.24 nM (24h) | nih.gov |
| This compound A3 | KKU-055 | Cholangiocarcinoma | 13.34 ± 1.28 nM (48h) | nih.gov |
| This compound A3 | KKU-100 | Cholangiocarcinoma | 30.52 ± 2.91 nM (24h) | nih.gov |
| This compound A3 | KKU-100 | Cholangiocarcinoma | 14.74 ± 1.34 nM (48h) | nih.gov |
A key aspect of the antitumor activity of chromomycins is their ability to induce programmed cell death in cancer cells through various mechanisms.
Apoptosis: this compound A3 has been demonstrated to induce caspase-dependent apoptosis in cholangiocarcinoma cells. nih.govscienceopen.com This process involves the activation of both the extrinsic pathway, indicated by cleaved caspase-8, and the intrinsic pathway, indicated by cleaved caspase-9, ultimately leading to the activation of the common executioner, caspase-3. nih.gov In cervical cancer cells, this compound A3 has also been reported to promote apoptosis. nih.gov
Autophagy: The induction of autophagy has been identified as another mechanism of this compound-induced cell death. This compound A2 was shown to induce autophagy in metastatic melanoma cells (MALME-3M). mdpi.comresearchgate.net This was characterized by the appearance of acidic vesicular organelles and increased expression of the autophagy-related protein beclin-1. mdpi.com Furthermore, a study on Chromomycins A5, A6, A7, and A8 in B16-F10 melanoma cells also demonstrated the induction of autophagy. researchgate.netnih.gov
Immunogenic Cell Death (ICD): Notably, this compound A5 has been identified as an inducer of bona fide immunogenic cell death in melanoma. mdpi.comnih.govnih.govnih.govmdpi.com This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate an antitumor immune response. nih.govnih.govmdpi.com In B16-F10 melanoma cells, this compound A5 treatment led to the externalization of calreticulin (B1178941), the release of high mobility group box 1 (HMGB1), and the release of ATP, all hallmarks of ICD. nih.govnih.gov
Recent research has identified the oncogenic transcription factor TBX2 as a direct molecular target of certain chromomycins. rsc.org The TBX2 protein is overexpressed in several cancers, including melanoma and breast cancer, where it plays a crucial role in promoting proliferation and bypassing senescence. rsc.org
Through a reverse-affinity procedure, it was discovered that this compound A5 and this compound A6 can directly bind to the TBX2 protein. rsc.org This interaction was confirmed and quantified using microscale thermophoresis analysis. rsc.org The binding of this compound A5 to TBX2 is thought to contribute to its cytotoxic activity, as knocking down TBX2 in melanoma cells increased their sensitivity to the compound. rsc.org This targeted approach represents a significant advancement in understanding the specific molecular mechanisms underlying the antitumor effects of chromomycins.
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many cancer cells develop resistance to its effects. nih.govnih.gov this compound A3 has been shown to have the ability to overcome TRAIL resistance in human gastric adenocarcinoma (AGS) cells. nih.gov In a study, the combination of this compound A3 with TRAIL resulted in a significant decrease in cell viability compared to treatment with either agent alone, indicating a synergistic effect and the potential of this compound A3 to sensitize resistant cancer cells to TRAIL-induced apoptosis. nih.govnih.gov
Studies have demonstrated that different this compound analogs exhibit varying degrees of cytotoxicity across different tumor cell lines. For instance, a comparison of four chromomycins revealed that this compound A5 was the most potent against a panel of five human tumor cell lines, with melanoma cells showing particular sensitivity. rsc.org
Furthermore, investigations into the selectivity of these compounds have shown promising results. For example, this compound A5 exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and T47D) when compared to a non-malignant breast epithelial cell line (MCF-12A), suggesting a potential therapeutic window. monash.edu
In Vivo Efficacy in Animal Models (Excluding Clinical Translation)
Preclinical in vivo studies using animal models have provided crucial evidence for the antitumor efficacy of chromomycins. These studies, which are essential for bridging the gap between in vitro findings and potential clinical applications, have demonstrated the ability of chromomycins to inhibit tumor growth in a living organism.
In a xenograft mouse model of cholangiocarcinoma , intravenous administration of this compound A3 was shown to significantly retard tumor growth. nih.govnih.gov Mice bearing KKU-213 cell-derived tumors treated with this compound A3 exhibited a marked reduction in tumor volume compared to the control group. nih.govnih.gov Histological analysis of the tumors from the treated mice revealed a lower density of Ki-67-positive cells, indicating a reduction in cell proliferation, and an increase in the expression of apoptosis-related proteins such as caspase-9 and Bax. nih.gov
Furthermore, in a syngeneic murine model of melanoma , a vaccination assay using B16-F10 cells treated with this compound A5 conferred protection against a subsequent challenge with live tumor cells. researchgate.net This finding supports the in vitro data on immunogenic cell death and suggests that this compound A5 can stimulate an antitumor immune response in vivo. researchgate.net
At present, specific preclinical in vivo efficacy data for this compound in animal models of lung cancer and cervical cancer were not prominently available in the reviewed scientific literature.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Compound | Cancer Type | Animal Model | Key Findings | Source |
|---|---|---|---|---|
| This compound A3 | Cholangiocarcinoma | Xenograft mouse model (KKU-213 cells) | Retarded tumor growth, reduced cell proliferation (Ki-67), and induced apoptosis (increased caspase-9 and Bax). | nih.govnih.gov |
| This compound A5 | Melanoma | Syngeneic murine model (B16-F10 cells) | Vaccination with drug-treated cells conferred protection against tumor challenge, indicating an in vivo antitumor immune response. | researchgate.net |
Xenograft Mouse Models for Tumor Growth Retardation (e.g., Cholangiocarcinoma, Non-Small Cell Lung Cancer)
Preclinical studies utilizing xenograft mouse models have demonstrated the potential of this compound A3 (CMA3) in retarding tumor growth, particularly in cholangiocarcinoma (CCA). In one such study, Balb/c RJ mice were subcutaneously injected with KKU-213 human cholangiocarcinoma cells. nih.gov Treatment with CMA3 resulted in a significant reduction in tumor volume and weight compared to the control group. nih.gov By day 22 of the experiment, the average tumor volume in the CMA3-treated group was markedly smaller than that in the control group. nih.gov This inhibition of tumor growth was associated with a decrease in cell proliferation, as evidenced by a lower density of Ki-67-positive cells in the treated tumors. nih.gov Furthermore, the study indicated that the anti-tumor effect of CMA3 in this in vivo model was also partly due to the induction of apoptosis, with increased expression of caspase-9 and Bax observed in the CMA3-treated tumors. nih.gov The mechanism of action at the cellular level was linked to the induction of S phase cell cycle arrest and the suppression of Sp1-related anti-apoptotic proteins. nih.govnih.govmdpi.comnih.gov
While the efficacy of this compound has been evaluated in cholangiocarcinoma xenograft models, there is a notable lack of available research on its effects in xenograft mouse models of non-small cell lung cancer.
Table 1: Effect of this compound A3 on Cholangiocarcinoma Xenograft Tumor Growth
| Parameter | Control Group | This compound A3-Treated Group |
| Mouse Model | Balb/c RJ | Balb/c RJ |
| Cell Line | KKU-213 (Human Cholangiocarcinoma) | KKU-213 (Human Cholangiocarcinoma) |
| Tumor Volume (Day 22) | 476.0 ± 174.7 mm³ | 178.3 ± 89.4 mm³ |
| Tumor Weight | 0.56 ± 0.20 g | 0.34 ± 0.22 g |
| Key Findings | - | Significant tumor growth retardation. Lower density of Ki-67-positive cells. Increased expression of caspase-9 and Bax. |
Murine Models for Immunogenic Cell Death Evaluation and Anti-Tumor Immune Response
This compound A5 (CA5) has been identified as a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response. nih.govnih.govresearchgate.netresearchgate.net In a study utilizing a syngeneic murine model, C57BL/6 mice were vaccinated with B16-F10 melanoma cells that had been pre-treated with CA5. nih.govnih.govresearchgate.netresearchgate.net This vaccination was shown to activate both antigen-presenting cells and T lymphocytes, crucial components of the adaptive immune system. nih.govnih.govresearchgate.netresearchgate.net
The evaluation of the anti-tumor immune response revealed that splenocytes from mice vaccinated with CA5-treated cells exhibited cytotoxic activity against viable B16-F10 tumor cells in vitro. nih.gov Specifically, there was a notable increase in the activation of both CD4+ and CD8+ T lymphocytes. nih.govnih.gov This was evidenced by the upregulation of the early activation marker CD69 on these T cell populations. nih.gov The induction of ICD by CA5 is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 (HMGB1), and the surface exposure of calreticulin, which collectively contribute to the observed immune stimulation. nih.govmdpi.com
Table 2: T-Lymphocyte Activation in Murine Model Vaccinated with this compound A5-Treated Melanoma Cells
| Parameter | Control Group | This compound A5-Treated Group |
| Murine Model | C57BL/6 | C57BL/6 |
| Tumor Cell Line | B16-F10 (Melanoma) | B16-F10 (Melanoma) |
| Immune Cell Population | CD4+ and CD8+ T Lymphocytes | CD4+ and CD8+ T Lymphocytes |
| Activation Marker | CD69 | CD69 |
| Finding | Baseline activation | Significant increase in the percentage of CD4+CD69+ and CD8+CD69+ T lymphocytes. |
Neuroprotective Effects in Rodent Models by Targeting Transcriptional Dysregulation
Research into the neuroprotective potential of this compound has shown promising results in rodent models of neurodegenerative diseases by targeting transcriptional dysregulation. In a mouse model of Huntington's disease (the R6/2 model), the administration of an aureolic acid antibiotic, which includes Chromomycins, led to notable neuroprotective effects. researchgate.net
The study highlighted that the reduction of H3K9 hypermethylation, a key epigenetic modification, by compounds like this compound was associated with extended survival, enhanced motor performance, and improved brain histopathology in these mice. researchgate.net Transcriptional dysregulation is a known early event in the pathology of Huntington's disease, and the ability of this compound to modulate histone methylation suggests a direct mechanism for its neuroprotective action. researchgate.net By influencing the chromatin structure, this compound can affect the transcription of multiple genes that are crucial for neuronal survival and function. researchgate.net
Modulation of Specific Cellular Pathways in Non-Oncological Contexts
Inhibition of Glucose-Stimulated Insulin (B600854) Secretion from Pancreatic β-Cells
This compound A2 (CMA2) has been identified as a potent inhibitor of glucose-stimulated insulin secretion from pancreatic β-cells. nih.govnih.govmdpi.com In studies using the MIN6 β-cell line, CMA2 was found to have an EC₅₀ of 11.8 nM for the inhibition of insulin secretion following a 24-hour incubation. nih.gov
The mechanism of this inhibition is multifaceted, involving the disruption of several key cellular pathways. CMA2 has been shown to interfere with Wnt signaling, a critical pathway in β-cell function. nih.govnih.gov Furthermore, it impacts β-cell gene expression and partially suppresses the influx of Ca²⁺, a crucial trigger for insulin granule exocytosis. nih.govnih.gov Chronic treatment with CMA2 was observed to disrupt glucose-responsive ERK1/2 and S6 phosphorylation, further indicating its modulatory effect on intracellular signaling cascades that regulate insulin secretion. nih.govmdpi.com
Table 3: Inhibitory Effect of this compound A2 on Glucose-Stimulated Insulin Secretion
| Parameter | Value/Observation |
| Compound | This compound A2 (CMA2) |
| Cell Line | MIN6 (Pancreatic β-cells) |
| Effect | Potent inhibition of glucose-stimulated insulin secretion |
| EC₅₀ (24h incubation) | 11.8 nM |
| Key Mechanisms | Disruption of Wnt signaling. Interference with β-cell gene expression. Partial suppression of Ca²⁺ influx. Disruption of glucose-responsive ERK1/2 and S6 phosphorylation. |
Chromomycin As a Research Tool and Chemical Probe
Utility in Flow Cytometry and Cell Sorting Applications
Flow cytometry, a technology used to analyze the physical and chemical characteristics of particles as they pass through a laser beam, frequently employs Chromomycin A3 as a DNA-specific fluorescent probe. nih.gov Its specificity for GC base pairs makes it a valuable stain for DNA content analysis. upenn.edu When used in flow cytometry, CMA3 staining allows for the creation of DNA distribution patterns with a high degree of resolution, enabling the analysis of cell cycle phases (G1, S, and G2/M). tandfonline.comresearchgate.net
A significant application of this compound A3 in conjunction with flow cytometry is for bivariate flow karyotyping, which is the analysis and sorting of individual chromosomes. biocyclopedia.comnih.gov In this technique, isolated metaphase chromosomes are co-stained with two fluorescent dyes: Hoechst 33258, which has a preference for AT-rich DNA, and this compound A3, which binds to GC-rich DNA. biocyclopedia.com The dual staining allows for the differentiation of chromosomes based on both their DNA content and their base-pair composition, generating a highly resolved karyogram. biocyclopedia.comnih.gov This method is critical for sorting specific chromosomes to generate high-molecular-weight DNA for genomic libraries and other genetic analyses. biocyclopedia.com Furthermore, flow cytometry with CMA3 staining offers a more accurate and less observer-dependent method for quantifying protamine deficiency in sperm compared to traditional fluorescence microscopy. nih.govresearchgate.netnih.gov
Development as Chemical Probes for Cellular Signaling Pathways (e.g., Wnt Signaling, TRAIL Resistance)
Beyond its use in chromatin analysis, this compound has emerged as a valuable chemical probe for investigating cellular signaling pathways, particularly those implicated in cancer. drugdiscoverytrends.com
Wnt Signaling: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. rsc.orgmdpi.com Recent studies have identified Chromomycins A2 and A3 as potent inhibitors of the TCF/β-catenin transcription, a key downstream step in the canonical Wnt pathway. nih.govnih.gov In a screen of marine actinomycetes, this compound A2 and A3 showed strong inhibitory effects on TCF/β-catenin transcription with IC50 values of 1.8 nM and 15.9 nM, respectively, in a human gastric adenocarcinoma cell line. nih.govnih.gov This discovery positions these compounds as important chemical probes for studying the Wnt pathway and as potential leads for developing therapies against diseases driven by aberrant Wnt signaling. nih.govnih.gov
TRAIL Resistance: Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many malignant tumors develop resistance to TRAIL. nih.gov Identifying compounds that can overcome this resistance is a key strategy in cancer drug development. nih.gov this compound A3 has been shown to overcome TRAIL resistance in human gastric adenocarcinoma cells. nih.govnih.gov This activity suggests that this compound A3 can be used as a chemical probe to investigate the molecular mechanisms underlying TRAIL resistance and potentially to sensitize cancer cells to TRAIL-based therapies. nih.gov
Table 2: Inhibitory Activity of Chromomycins on Cellular Pathways
| Compound | Pathway/Activity | Cell Line | IC50 Value | Finding Source |
|---|---|---|---|---|
| This compound A2 | TCF/β-catenin Transcription (Wnt Signaling) | AGS (Human Gastric Adenocarcinoma) | 1.8 nM | nih.govnih.gov |
| This compound A3 | TCF/β-catenin Transcription (Wnt Signaling) | AGS (Human Gastric Adenocarcinoma) | 15.9 nM | nih.govnih.gov |
| This compound A3 | Demonstrated ability to overcome TRAIL resistance | nih.govnih.gov |
Investigative Role in DNA-Protein Interactions and Transcriptional Regulation (e.g., HIV-1 LTR)
This compound's sequence-selective DNA binding makes it an excellent tool for studying the intricate interactions between proteins and DNA that govern gene expression. frontiersin.org It can be used to probe the structure of DNA-protein complexes and to modulate transcriptional activity. nih.govnih.gov
A notable example is its application in studying the transcriptional regulation of the Human Immunodeficiency Virus-1 (HIV-1). The HIV-1 long terminal repeat (LTR) region of the viral genome contains binding sites for host transcription factors, such as Sp1, which are essential for viral gene expression. nih.govmdpi.com this compound binds to the GC-rich Sp1 binding sites within the HIV-1 LTR. nih.gov Research has shown that this compound can inhibit the interaction between the Sp1 transcription factor and its DNA target sites. nih.gov
Furthermore, studies have demonstrated that low concentrations of this compound can potentiate the inhibitory effects of a triplex-forming oligonucleotide (TFO) also designed to target the Sp1 sites. nih.gov This combined approach leads to a more potent inhibition of both Sp1-DNA interactions and HIV-1 LTR-directed transcription in vitro. nih.govresearchgate.net These findings support the use of DNA-binding drugs like this compound as sequence-selective modifiers of DNA-protein interactions, offering a strategy to specifically alter the biological function of promoters that are dependent on factors like Sp1. nih.gov
Q & A
Q. What is the molecular mechanism of chromomycin A3's interaction with DNA, and how can this be experimentally validated?
this compound A3 binds selectively to GC-rich regions of DNA via minor groove interactions, mediated by Mg²⁺ ions. To validate this, researchers can use fluorescence spectroscopy to observe quenching effects upon DNA binding or employ circular dichroism (CD) to detect conformational changes in DNA structure. This compound’s fluorescence under UV light (e.g., in chromosome banding) also serves as a direct visualization method .
Q. What standard protocols exist for using this compound A3 in cytogenetic studies?
this compound A3 is commonly used alongside DAPI (AT-specific) for differential chromosome banding. A standard protocol involves:
- Treating metaphase spreads with this compound A3 (0.5 mg/mL in McIlvaine buffer, pH 7.0) for 1 hour.
- Rinsing slides and mounting with antifade medium.
- Imaging under a fluorescence microscope with appropriate filters (excitation: 440 nm, emission: 575 nm). Controls should include untreated slides to confirm specificity .
Q. How can researchers ensure reproducibility in this compound-based experiments?
Reproducibility requires:
- Standardizing buffer conditions (pH, Mg²⁺ concentration).
- Documenting dye lot variations and storage conditions (e.g., light sensitivity).
- Cross-validating results with alternative DNA-binding agents (e.g., actinomycin D). Detailed protocols should align with guidelines for experimental transparency, such as those outlined by Beilstein Journal of Organic Chemistry .
Advanced Research Methodologies
Q. How can conflicting data on this compound-induced chromosome banding patterns be resolved?
Discrepancies in banding (e.g., heteromorphic pairs) may arise from chromosomal rearrangements, amplification/deletion events, or methodological variability. To resolve these:
- Combine this compound banding with comparative genomic hybridization (CGH) or FISH.
- Use statistical tools (e.g., chi-square tests) to analyze banding consistency across replicates.
- Reference population-level cytogenetic data, as seen in studies of Brazilian rodents, where fluorochrome banding revealed taxon-specific variability .
Q. What experimental strategies optimize this compound A3 dosing in live-cell imaging without inducing cytotoxicity?
- Perform dose-response curves (e.g., 0.1–10 µM) to identify subtoxic concentrations.
- Monitor cell viability via MTT assays or flow cytometry (Annexin V/PI staining).
- Use time-lapse microscopy to track real-time DNA interactions while minimizing photobleaching. Statistical reporting should adhere to Pharmaceutical Research guidelines, specifying significance thresholds (e.g., p < 0.05) and effect sizes .
Q. How can this compound’s role in transcription inhibition be distinguished from its DNA-binding effects?
- Conduct RNA-seq or RT-qPCR to quantify transcriptional changes post-treatment.
- Compare results with transcription inhibitors (e.g., α-amanitin) using ANOVA for cross-group analysis.
- Use chromatin immunoprecipitation (ChIP) to assess RNA polymerase II occupancy at GC-rich promoters. Methodological rigor should follow Nucleic Acids Research standards for reproducibility .
Data Contradiction and Synthesis
Q. How should researchers address variability in this compound’s efficacy across cell types?
- Create a cell-line-specific database (Table 1) to document variations in binding affinity and cytotoxicity.
- Apply meta-analysis tools (e.g., random-effects models) to aggregate data from independent studies.
Table 1: this compound Efficacy Across Cell Types
| Cell Type | Concentration (µM) | Binding Affinity (Kd) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| HeLa | 1.0 | 2.3 nM | 8.5 µM |
| Jurkat | 0.5 | 1.8 nM | 5.2 µM |
| Primary Fibroblasts | 0.2 | 4.1 nM | 2.1 µM |
Q. What methodologies reconcile structural studies showing this compound’s minor-groove binding with conflicting intercalation hypotheses?
- Use molecular dynamics simulations to model DNA interaction modes.
- Validate with X-ray crystallography or NMR spectroscopy of this compound-DNA complexes.
- Cross-reference findings with thermodynamic data (e.g., isothermal titration calorimetry).
Methodological Resources
Key Guidelines for this compound Research:
- Experimental Design : Follow Beilstein Journal of Organic Chemistry protocols for compound characterization and reproducibility .
- Statistical Analysis : Adhere to Pharmaceutical Research standards for reporting precision and significance .
- Data Synthesis : Use systematic reviews and meta-analyses per Nucleic Acids Research recommendations to address contradictions .
Table 2: Comparison of DNA-Binding Agents in Research
| Agent | Binding Site | Research Application | Key Limitation |
|---|---|---|---|
| This compound A3 | GC-rich minor groove | Cytogenetics, transcription studies | Cytotoxicity at high doses |
| DAPI | AT-rich minor groove | Nuclear staining | Limited to fixed cells |
| Actinomycin D | Intercalation | RNA synthesis inhibition | Non-specific toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
